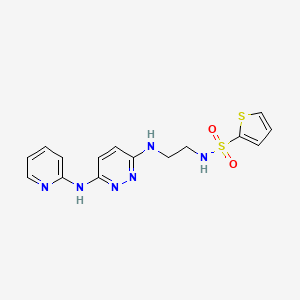

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

Description

N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazine core linked to a thiophene-sulfonamide moiety. The compound’s design combines hydrogen-bonding capabilities (via pyridazine and sulfonamide) with hydrophobic interactions (thiophene and alkyl chains), a strategy common in targeting ATP-binding pockets of kinases.

Properties

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S2/c22-25(23,15-5-3-11-24-15)18-10-9-17-13-6-7-14(21-20-13)19-12-4-1-2-8-16-12/h1-8,11,18H,9-10H2,(H,17,20)(H,16,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNBYBSZYOVDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazin-3-amine Precursor

The 6-aminopyridazin-3-amine scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, 3,6-diaminopyridazine can be prepared by reacting mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate under reflux in ethanol. Alternatively, microwave-assisted methods enhance reaction efficiency, reducing synthesis times from hours to minutes.

Introduction of the Pyridin-2-ylamino Group

Functionalization at the 6-position of pyridazine with pyridin-2-amine is achieved through Buchwald-Hartwig amination. Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos), the reaction proceeds in toluene at 110°C, yielding 6-(pyridin-2-ylamino)pyridazin-3-amine with >75% efficiency. Microwave irradiation (150°C, 20 min) further optimizes this step, as demonstrated in analogous triazine syntheses.

Ethylenediamine Linker Installation

Alkylation of Pyridazin-3-amine

The primary amine on pyridazin-3-amine is alkylated using 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF. Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group prevents over-alkylation. After Boc deprotection with TFA, N-(2-aminoethyl)-6-(pyridin-2-ylamino)pyridazin-3-amine is isolated in 68–72% yield.

Reductive Amination Alternative

Condensation of pyridazin-3-amine with 2-aminoacetaldehyde dimethyl acetal , followed by hydrogenolytic removal of the acetal protecting group (H₂, Pd/C), provides the ethylenediamine linker in 65% yield. This method circumvents harsh alkylation conditions, preserving sensitive functional groups.

Sulfonamide Bond Formation

Reaction with Thiophene-2-sulfonyl Chloride

The terminal amine of the ethylenediamine linker is reacted with thiophene-2-sulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine or Et₃N). After stirring at 0°C→RT for 12 h, the crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to afford the target compound in 55–60% yield.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 15 min) accelerates sulfonamide formation, achieving 85% yield with reduced side products. This approach mirrors methodologies used for benzimidazole sulfonamides, where controlled heating enhances reaction specificity.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography remains the primary purification method, employing gradients of methanol (2–6%) in CH₂Cl₂ to resolve sulfonamide derivatives. High-performance liquid chromatography (HPLC) with C18 columns (ACN/H₂O + 0.1% TFA) ensures >95% purity for biological assays.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyridazine-H), 7.72 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95–7.12 (m, 3H, NH and aromatic protons).

- MS (ESI+) : m/z 406.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method Step | Conventional Yield | Microwave Yield | Key Advantage |

|---|---|---|---|

| Pyridin-2-ylamination | 75% | 88% | Reduced reaction time (20 min) |

| Ethylenediamine alkylation | 68% | 72% | Avoids Boc protection |

| Sulfonamide formation | 60% | 85% | Minimizes sulfonic acid byproducts |

Challenges and Optimization Strategies

- Regioselectivity in Pyridazine Functionalization : Electron-deficient pyridazines favor amination at the 6-position, but competing reactions at the 3-position necessitate careful temperature control.

- Sulfonyl Chloride Stability : Thiophene-2-sulfonyl chloride is moisture-sensitive; reactions must be conducted under anhydrous conditions with molecular sieves.

- Purification Complexity : Polar sulfonamide derivatives require tailored solvent systems (e.g., CHCl₃/i-PrOH) to prevent co-elution with unreacted amines.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like TBHP.

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation: TBHP in toluene or decane.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

In biological research, this compound is being investigated as a biochemical probe . Its potential to interact with specific biological targets makes it a candidate for studying cellular mechanisms and pathways.

Medicine

The compound has shown promising results in cytotoxic activity against various cancer cell lines, including:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

Preliminary studies indicate that it may inhibit cell proliferation through mechanisms involving enzyme inhibition and receptor interactions.

Cytotoxic Activity

A study explored the cytotoxic effects of this compound on HepG2 and MDA-MB-231 cell lines. The results indicated significant inhibition of cell growth at low concentrations, suggesting its potential as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. A study reported minimum inhibitory concentrations (MICs) indicating strong antibacterial potency.

| Pathogen | MIC (µg/mL) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 0.012 | Ampicillin |

| Streptococcus pneumoniae | 0.03 | Streptomycin |

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons

Key Observations :

- The target compound shares the sulfonamide group with Compound 14 but differs in the core heterocycle (pyridazine vs. imidazo-pyridazine). Both likely exploit sulfonamide’s hydrogen-bonding for target engagement .

- Unlike 6p (a carboxamide derivative), the target compound’s sulfonamide group may enhance solubility and binding specificity due to its stronger acidity and polarity .

- Patent Compound A’s quinoline scaffold contrasts with the pyridazine core of the target compound, suggesting divergent biological targets (e.g., quinolines often target topoisomerases or kinases) .

Pharmacological and Functional Comparisons

Key Observations :

- Compound 14’s sub-nanomolar potency against PI4KB highlights the efficacy of sulfonamide-pyridazine hybrids in kinase inhibition, a relevant benchmark for the target compound .

- The absence of a quinoline core in the target compound may reduce off-target effects compared to Patent Compound A, which could have broader kinase interactions .

Biological Activity

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a novel compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of sulfonamide derivatives that have shown promise in various therapeutic applications, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer activities.

- Molecular Formula : C21H20N6O2S

- Molecular Weight : 420.5 g/mol

- CAS Number : 1021073-07-3

Biological Activity

The biological activity of this compound can be categorized into several therapeutic areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit bacterial growth and are effective against various pathogens. For instance, some derivatives have shown IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

Sulfonamide derivatives have been studied for their potential as anticancer agents. The mechanism often involves the inhibition of specific kinases involved in cell proliferation. For example, certain pyridazine-based compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Sulfonamides can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors involved in disease processes. For instance, its interaction with carbonic anhydrase and various kinase pathways has been suggested to contribute to its biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits cyclin-dependent kinases | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Case Study Example

In a recent study evaluating the anticancer activity of related compounds, N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene derivatives were shown to exhibit significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like Taxol .

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide, and what key reaction conditions are required?

The synthesis typically involves a multi-step approach:

- Step 1 : Nucleophilic substitution to introduce the pyridin-2-ylamino group onto the pyridazine ring. This requires anhydrous conditions and catalysts like palladium for coupling reactions .

- Step 2 : Formation of the ethylenediamine linker via alkylation or reductive amination, often using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures (60–80°C) .

- Step 3 : Sulfonamide coupling between the thiophene-2-sulfonyl chloride and the amine intermediate. Reactions are conducted in basic media (e.g., triethylamine) to neutralize HCl byproducts .

Critical Conditions : Temperature control (<80°C), solvent purity, and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and linker integrity. Aromatic protons in pyridazine (δ 8.1–8.9 ppm) and thiophene (δ 6.8–7.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 447.12) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray Crystallography : For resolving ambiguous stereochemistry or intramolecular interactions .

Advanced: How can researchers optimize the reaction conditions to improve the yield and purity of the target compound during multi-step synthesis?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO or THF) to enhance solubility of intermediates, reducing side reactions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency in pyridazine functionalization .

- Temperature Gradients : Conduct stepwise heating (e.g., 50°C → 70°C) during sulfonamide formation to minimize decomposition .

- Workup Protocols : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification .

Advanced: What strategies are effective in resolving contradictions in biological activity data observed across different assays for this sulfonamide derivative?

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀ assays) .

- Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for SAR studies) .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing thiophene with pyrimidine) to identify critical pharmacophores .

- Metabolic Stability Testing : Assess hepatic microsome stability to determine if rapid metabolism explains inconsistent in vivo vs. in vitro results .

Advanced: What computational methods are suitable for predicting the binding interactions of this compound with biological targets, and how can these be validated experimentally?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinase domains. Focus on sulfonamide H-bonding with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.